2-[(Benzyloxy)methyl]piperidine CAS 104678-14-0 properties
2-[(Benzyloxy)methyl]piperidine CAS 104678-14-0 properties
An In-depth Technical Guide to 2-[(Benzyloxy)methyl]piperidine (CAS 104678-14-0)
Abstract
This technical guide provides a comprehensive overview of 2-[(Benzyloxy)methyl]piperidine, CAS 104678-14-0, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical and spectroscopic properties, details robust synthetic and derivatization methodologies, and explores its reactivity and conformational behavior. Furthermore, it contextualizes the molecule's utility as a versatile scaffold in modern drug discovery, drawing on the established pharmacological importance of the piperidine motif. Safety and handling protocols based on data from analogous structures are also provided to ensure safe laboratory practice. This guide is intended to serve as a key resource for scientists and drug development professionals engaged in the design and synthesis of novel bioactive agents.
Compound Identification and Physicochemical Properties
2-[(Benzyloxy)methyl]piperidine is a disubstituted piperidine derivative featuring a benzyloxymethyl group at the C2 position. This structural arrangement provides a key synthetic handle and influences the molecule's steric and electronic properties, making it a valuable intermediate for creating diverse chemical libraries.[1] The piperidine ring itself is a privileged scaffold in medicinal chemistry, recognized for its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2][3]
Table 1: Compound Identification and Key Properties
| Property | Value | Source |
| CAS Number | 104678-14-0 | [1] |
| Molecular Formula | C₁₃H₁₉NO | Calculated |
| Molecular Weight | 205.30 g/mol | [1] |
| InChI Key | QJQFTDCEQKMEFU-UHFFFAOYSA-N | [1] |
| Appearance | Colorless liquid (Predicted) | Analog Data[4] |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
Note: Experimental physicochemical data for this specific compound is not widely published. Properties are estimated based on similar structures.
Spectroscopic and Analytical Characterization
Structural confirmation of 2-[(Benzyloxy)methyl]piperidine post-synthesis is achieved through a combination of standard spectroscopic techniques.[1] The expected data provides a unique fingerprint for the molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | Aromatic protons (benzyl) | δ ~7.2-7.4 ppm (m, 5H) |
| Benzyl CH₂ (O-CH₂) | δ ~4.5 ppm (s, 2H) | |
| Piperidine CH₂ (O-CH₂) | δ ~3.4-3.6 ppm (m, 2H) | |
| Piperidine CH (at C2) | δ ~2.9-3.1 ppm (m, 1H) | |
| Piperidine N-H | δ ~1.5-2.5 ppm (br s, 1H) | |
| Piperidine CH₂ (ring) | δ ~1.2-1.8 ppm (m, 6H) | |
| ¹³C NMR | Aromatic carbons (benzyl) | δ ~127-138 ppm |
| Piperidine CH₂ (O-CH₂) | δ ~74 ppm | |
| Benzyl CH₂ (O-CH₂) | δ ~73 ppm | |
| Piperidine CH (at C2) | δ ~58 ppm | |
| Piperidine CH₂ (ring) | δ ~25-47 ppm | |
| IR Spectroscopy | C-O stretch (ether) | ~1100–1250 cm⁻¹ |
| N-H stretch | ~3300-3500 cm⁻¹ (broad) | |
| C-H stretch (sp³ and sp²) | ~2850-3100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z ≈ 206.15 |
Rationale for Predictions: The predicted ¹H NMR shifts are based on data from analogous benzyl ethers and substituted piperidines.[1][5][6] Protons closer to electronegative atoms (oxygen, nitrogen) are shifted downfield. The benzylic protons and the adjacent piperidine methylene protons are distinct. In IR spectroscopy, the ether C-O bond presents a strong, characteristic signal.[1] Mass spectrometry confirms the molecular weight.[1]
Synthesis and Derivatization Strategies
Primary Synthesis via Williamson Ether Synthesis
The most direct and widely applicable method for preparing 2-[(Benzyloxy)methyl]piperidine is the Williamson ether synthesis.[1] This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 2-(hydroxymethyl)piperidine to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.
Caption: Williamson Ether Synthesis Workflow.
Protocol: Synthesis of 2-[(Benzyloxy)methyl]piperidine
This protocol is a representative example based on established methodologies for similar transformations.[1]
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous dimethylformamide (DMF, 10 mL/mmol of substrate).
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Deprotonation: Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) to the solvent and cool the suspension to 0 °C in an ice bath.
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Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The reaction is exothermic and produces flammable H₂ gas, necessitating an inert atmosphere and cooling.
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Nucleophile Formation: Slowly add a solution of 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Electrophilic Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe.
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Causality: Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to the stabilized transition state. Dropwise addition at low temperature controls the exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Causality: This step safely neutralizes any unreacted NaH.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
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Self-Validation: The purified product's identity and purity (≥98%) should be confirmed using NMR, MS, and IR analysis as described in Section 2.[1]
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Derivatization Reactions
The synthesized scaffold can be readily functionalized at two primary sites: the piperidine nitrogen and the aromatic ring of the benzyl group.[1]
